molecular formula C12H15ClFN3 B15115694 N-[(3-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

N-[(3-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B15115694
M. Wt: 255.72 g/mol
InChI Key: SYPNYWHJXRKZPW-UHFFFAOYSA-N
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Description

N-[(3-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine hydrochloride is a synthetic small-molecule compound characterized by a pyrazole core substituted with methyl groups at positions 2 and 5, and a 3-fluorobenzylamine moiety linked to the pyrazole nitrogen. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C12H15ClFN3

Molecular Weight

255.72 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H14FN3.ClH/c1-9-6-12(16(2)15-9)14-8-10-4-3-5-11(13)7-10;/h3-7,14H,8H2,1-2H3;1H

InChI Key

SYPNYWHJXRKZPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=CC(=CC=C2)F)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the fluorophenyl group: This step involves the nucleophilic substitution reaction where the pyrazole intermediate reacts with a fluorobenzyl halide in the presence of a base.

    Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(3-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazole ring provides structural stability. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations:

Fluorinated Aromatic Moieties : The 3-fluorophenyl group is a common feature in HDAC inhibitors (e.g., MC1568) and kinase inhibitors (e.g., GW583340), suggesting that N-[(3-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine hydrochloride may share similar target selectivity .

Pyrazole vs. Heterocyclic Cores: Pyrazole derivatives are less common in HDAC inhibitors compared to hydroxamate-containing compounds like tubastatin A.

Salt Forms : Hydrochloride salts are widely used to improve bioavailability, as seen in tubastatin A and gefitinib analogs, contrasting with neutral or free-base forms of pesticides like fluazuron .

Analytical Characterization:

  • LCMS Data : While direct LCMS data for the target compound are unavailable, analogs like 3-fluoro pyridine oxime (from ) show LCMS peaks at m/z 141.3 [M + H]+, suggesting comparable methodologies for verifying fluorinated intermediates .
  • HDAC Inhibition Assays : Tubastatin A exhibits IC₅₀ = 15 nM for HDAC6, whereas MC1568 shows selectivity for Class II HDACs (IC₅₀ = 100–300 nM). The target compound’s activity could fall within this range if optimized .

Biological Activity

N-[(3-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a five-membered pyrazole ring substituted with a 3-fluorobenzyl group. Its molecular formula is C12H15ClFN3C_{12}H_{15}ClFN_3 with a molecular weight of approximately 255.72 g/mol. The unique structural components contribute to its biological activity by allowing interaction with specific molecular targets.

Research indicates that this compound may exert its effects through:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in microbial resistance and cancer progression.
  • Receptor Modulation : It interacts with various receptors, potentially leading to altered signaling pathways that can inhibit tumor growth or microbial proliferation.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have reported:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibits MIC values as low as 0.22 μg/mL against certain pathogens, indicating strong antibacterial efficacy.
  • Biofilm Inhibition : It has been effective in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cytotoxicity : In vitro studies show that it possesses cytotoxic effects against various cancer cell lines, including HeLa and A549. Notably, IC50 values have been reported as low as 26 µM for certain derivatives .
  • Mechanistic Insights : Research suggests that the compound may induce apoptosis in cancer cells through the activation of specific apoptotic pathways, although detailed mechanisms remain under investigation .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals its unique advantages:

Compound NameMolecular FormulaUnique Features
N-[(1-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochlorideC11H18ClN5C_{11}H_{18}ClN_5Ethyl group substitution
1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amineC11H12FN3C_{11}H_{12}FN_3Different fluorobenzyl positioning
N-(4-chlorobenzyl)-2-methylpyrazoleC11H12ClN3C_{11}H_{12}ClN_3Chlorobenzyl substitution

The distinct combination of fluorine substitution and the pyrazole ring structure enhances the biological activity of this compound compared to other derivatives.

Case Studies and Research Findings

Several studies have elucidated the biological activities of this compound:

  • In Vitro Antimicrobial Evaluation : A study demonstrated that derivatives of the compound showed significant activity against various bacterial strains, with particular efficacy noted against resistant strains .
  • Anticancer Screening : Research indicated that certain derivatives exhibited potent cytotoxicity against multiple cancer cell lines, suggesting potential therapeutic applications in oncology .

Q & A

Basic: What are the optimized synthetic routes for N-[(3-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine hydrochloride, and how can reaction conditions be controlled to improve yield and purity?

Methodological Answer:
Synthesis typically involves a multi-step approach:

Pyrazole Core Formation : React 3-fluorobenzylamine with 2,5-dimethylpyrazol-3-amine precursors (e.g., via nucleophilic substitution or reductive amination).

Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol or methanol) under controlled pH.

Optimization : Key parameters include:

  • Temperature : Maintain 60–80°C during coupling to avoid side reactions.
  • Catalysts : Use Pd/C or NaBH₄ for reductive steps to enhance efficiency .
  • Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH eluent) to isolate high-purity product .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Identify substituents (e.g., 3-fluorophenyl methyl protons at δ 4.2–4.5 ppm; pyrazole methyl groups at δ 2.1–2.4 ppm) .
    • ¹⁹F NMR : Confirm fluorine presence (δ -110 to -120 ppm for aromatic F) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺, with m/z ~280–300 Da, validating molecular weight .
  • HPLC : Use C18 columns (70:30 MeOH/H₂O with 0.1% TFA) to assess purity (>95%) and monitor degradation .

Basic: What in vitro assays are appropriate for initial evaluation of its biological activity, considering its structural analogs?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates (e.g., ATP/ADP-Glo™ assays) at 1–100 µM concentrations .
  • Antimicrobial Screening : Follow CLSI guidelines with bacterial/fungal strains (MIC determination via broth microdilution) .
  • Cytotoxicity : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced: How can computational modeling (e.g., DFT or molecular docking) predict the compound's reactivity or interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrazole ring, guiding derivative design .
  • Molecular Docking (AutoDock Vina) : Simulate binding to target proteins (e.g., COX-2 or β-lactamases) using PDB structures. Focus on H-bonding (fluorophenyl NH) and hydrophobic interactions (methyl groups) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates for synthesis .

Advanced: What strategies resolve contradictions between in vitro activity and physicochemical properties (e.g., solubility vs. potency)?

Methodological Answer:

  • Salt Screening : Test alternative counterions (e.g., mesylate, tosylate) to improve aqueous solubility without compromising activity .
  • Lipophilicity Optimization : Modify substituents (e.g., replace 3-fluorophenyl with 3-chloro) while monitoring logP via shake-flask/HPLC methods .
  • Pro-drug Design : Introduce ester/amide groups to enhance membrane permeability, followed by enzymatic cleavage assays .

Advanced: What are the challenges in designing derivatives to improve selectivity against off-target enzymes?

Methodological Answer:

  • Structural Analysis : Compare X-ray/NMR data of target vs. off-target enzymes (e.g., EGFR vs. HER2) to identify selectivity-determining residues .
  • Fragment-Based Design : Use SPR or ITC to screen pyrazole fragments against target pockets, prioritizing low off-target binding .
  • SAR Studies : Systematically vary substituents (e.g., methyl → ethyl, F → Cl) and correlate with IC₅₀ shifts using multivariate regression .

Advanced: How do stereoelectronic effects of the 3-fluorophenyl group influence pharmacological activity compared to other halogenated analogs?

Methodological Answer:

  • Electron-Withdrawing Effects : Fluorine’s -I effect enhances NH acidity, strengthening H-bonds in target binding pockets (confirmed via ∆G calculations) .
  • Steric Impact : Compare 3-F vs. 3-Cl analogs using CoMFA/CoMSIA models; fluorine’s smaller size reduces steric clashes in narrow active sites .
  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation (assessed via liver microsome assays), prolonging half-life vs. Cl/Br analogs .

Advanced: What methodologies assess metabolic stability and potential toxicity in early development?

Methodological Answer:

  • Hepatocyte Incubations : Measure parent compound depletion over 60 min (LC-MS/MS) to estimate intrinsic clearance .
  • AMES Test : Screen for mutagenicity using TA98/TA100 strains with/without S9 metabolic activation .
  • hERG Inhibition : Patch-clamp assays on HEK293 cells expressing hERG channels to evaluate cardiac risk (IC₅₀ < 10 µM flagged) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.